molecular formula C12H20ClN5 B12215197 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12215197
M. Wt: 269.77 g/mol
InChI Key: QVHBIMJEJBELHU-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with isopropylamine under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including microwave-assisted synthesis and the use of heterogeneous catalytic systems. These methods offer advantages such as reduced reaction times, higher yields, and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-4-carbaldehyde
  • 1-isopropyl-1H-pyrazole-4-amine
  • 3,5-dimethyl-1H-pyrazole

Uniqueness

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-8-11(6-14-16)5-13-12-7-15-17(9-12)10(2)3;/h6-10,13H,4-5H2,1-3H3;1H

InChI Key

QVHBIMJEJBELHU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

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